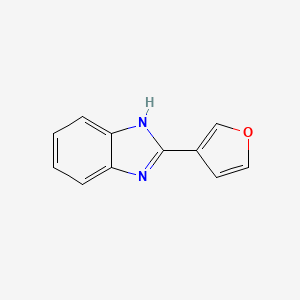

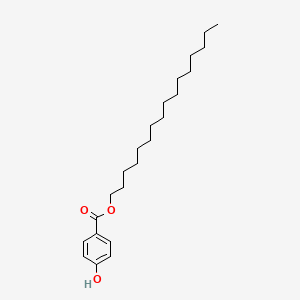

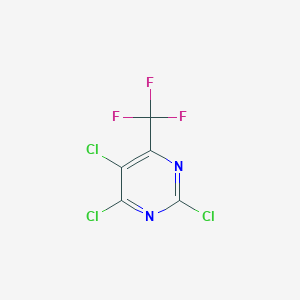

![molecular formula C11H7FN2S B1330663 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 342405-40-7](/img/structure/B1330663.png)

2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile

Übersicht

Beschreibung

2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile (FTN) is a versatile organic compound that has been gaining attention in the scientific community for its wide range of applications. FTN is a synthetic compound that is composed of two aromatic rings, one of which contains a thiazole ring and the other containing a fluorophenyl group. This compound is of interest due to its potential use as an intermediate in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as a ligand in coordination chemistry.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Compounds derived from 4-Fluorobenzaldehyde, including those involving 2-(4-fluorophenyl)thiazolidin-4-one, have shown promising antioxidant activity. The synthesis process involved reactions with chloroacetonitrile and acrylonitrile, leading to the formation of various compounds that exhibited significant antioxidant properties (El Nezhawy et al., 2009).

Electrochemical Partial Fluorination

Electrochemical partial fluorination of (4-arylthiazol-2-yl)acetonitriles, including the compound , has been conducted to produce (4-aryl-5-fluoro-5H-thiazol-2-ylidene)acetonitriles and related compounds. The stability of the fluorinated products was compared using AMI calculations, highlighting the chemical transformations and stability of these compounds under electrochemical conditions (Riyadh & Fuchigami, 2003).

Structural and Vibrational Analysis

The structural and conformational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, which are related to the compound , were thoroughly analyzed. Techniques such as X-ray diffraction, vibrational spectra, and theoretical calculation methods were used to understand the conformational stability and intermolecular interactions within these compounds (Saeed et al., 2011).

Glycosidase Inhibitory Activity

Novel derivatives of (2-phenyl-4H-benzopyrimedo[2,1-b][1,3]thiazol-4-yliden)acetonitrile have shown significant glycosidase inhibitory activities. These compounds were tested against pancreatic, intestinal, and liver enzymes responsible for hyperglycemia in type II diabetes, revealing their potential in medicinal chemistry and drug design (Patil et al., 2012).

Wirkmechanismus

Mode of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.

Pharmacokinetics

It’s known that 4-fluorophenylacetonitrile, a related compound, undergoes biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 . This suggests that similar metabolic pathways may be involved in the metabolism of 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile. The impact of these properties on the bioavailability of the compound is currently unknown and warrants further investigation.

Result of Action

As mentioned earlier, thiazole derivatives are known to exhibit a wide range of biological activities . The specific molecular and cellular effects of this compound’s action are subjects of ongoing research.

Action Environment

It’s known that the compound should be stored at temperatures between 28°c This suggests that temperature could be an important environmental factor influencing the stability of the compound

Eigenschaften

IUPAC Name |

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAVIOLUOHTQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343832 | |

| Record name | 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342405-40-7 | |

| Record name | 4-(4-Fluorophenyl)-2-thiazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342405-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1330587.png)

![Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B1330588.png)

![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)

![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)

![2-[(Furan-2-Ylmethyl)amino]benzoic Acid](/img/structure/B1330598.png)